(6,7-Dimethoxyquinolin-4-yl)methanol
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(6,7-dimethoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
RCHTWRJBCGGNHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)CO |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
(6,7-Dimethoxyquinolin-4-yl)methanol is primarily noted for its role in the development of novel anticancer agents. Specifically, it has been linked to the inhibition of tyrosine kinases such as c-Met and VEGFR2, which are critical in cancer progression and metastasis.
- Mechanism of Action : The compound acts by inhibiting the c-Met signaling pathway, which is involved in various malignancies including renal cell carcinoma and medullary thyroid carcinoma. This pathway's dysregulation often leads to enhanced tumor growth and spread .
- Clinical Relevance : A polymorphic form of a compound related to this compound has shown efficacy in clinical settings for patients with advanced renal cell carcinoma who have undergone prior anti-angiogenic therapy . The ability to inhibit key pathways involved in tumor growth makes this compound a valuable candidate for further research and development in oncology.
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions, typically starting from simpler quinoline derivatives.
2.1 Synthetic Pathways
- Starting Materials : The synthesis often begins with 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. The reaction conditions are optimized to yield high purity products .
- Reactivity : As a primary alcohol, this compound can act as a catalyst in various reactions, enhancing its utility in organic synthesis .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound derivatives against cancer cell lines.
3.1 In Vitro Studies
A series of studies have evaluated the biological activity of synthesized derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound 12n | A549 | 0.030 ± 0.008 | Most potent inhibitor of c-Met |
| Compound X | MCF-7 | 0.050 ± 0.010 | Moderate potency observed |
| Compound Y | MKN-45 | 0.080 ± 0.015 | Significant anticancer activity |
These findings highlight the potential for developing effective treatments based on modifications of this compound .
Comparison with Similar Compounds
Solubility and Physicochemical Properties
Key Research Findings
Kinase Inhibition: Cabozantinib and its analogs demonstrate potent inhibition of c-Met and VEGFR2, with IC50 values in the nanomolar range . Modifications at position 4 (e.g., -O-aryl groups) enhance target specificity and pharmacokinetics.
Synthetic Flexibility: The 4-chloro-6,7-dimethoxyquinoline intermediate () is pivotal for introducing diverse substituents via nucleophilic substitution or Pd-catalyzed coupling .
Biological Performance : Compounds with bulkier substituents (e.g., cyclopropane dicarboxamide in cabozantinib) exhibit prolonged half-lives and improved tumor penetration compared to smaller groups like -OH or -CH2OH .
Q & A
Q. How should researchers validate target engagement in kinase inhibition studies?
- Methodological Answer : Employ:
- Cellular thermal shift assays (CETSA) to confirm target binding .
- Western blotting for downstream phosphorylation markers (e.g., ERK1/2 for c-Met inhibition ).
- Isoform selectivity profiling using kinase panel screens .
Future Research Directions
Q. What emerging applications exist for this compound beyond kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
